
1-Ethyl-1,4-cyclohexadiene
Vue d'ensemble
Description
1-Ethyl-1,4-cyclohexadiene is a chemical compound with the molecular formula C8H12 . It is a derivative of cyclohexadiene, a type of cycloalkene .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-1,4-cyclohexadiene consists of a six-membered ring with two double bonds and an ethyl group attached to one of the carbons . The molecular weight is 108.1809 .Applications De Recherche Scientifique
Polymers and Superconducting Materials : 1, 4-Cyclohexadiene (1, 4-CHD) serves as a versatile compound with potential applications in polymers, modifiers, and superconducting materials (Omae, 1978).
Polymerization and Copolymerization : It is involved in catalytic 1,3-cyclohexadiene homopolymerization and regioselective copolymerization with ethylene, leading to the formation of soluble polycyclohexadienes and highly regioselective 1,4-cyclohexene units in the polyethylene back (Heiser et al., 2005).
Chemical Characterization : The compound's chemical nature has been characterized, such as the lower energy of the A u anion state than the B 3g anion state in 1,4-cyclohexadiene, impacting the assignment of the parabenzoquinone electron transmission spectrum (Modelli et al., 1986).
Reactivity and Radical Addition : The structure of molecules like cycloheptatriene-1,3,5 significantly influences the energy of activation in the addition of ethyl radicals, suggesting a strong interplay between molecular structure and reactivity (Brown & James, 1965).
Electron Spectroscopy and Radical Nature : The ESR spectrum of liquid 1,4-cyclohexadiene indicates that it is a planar, conjugated pi radical, similar to irradiated solid benzene, providing insights into its radical nature and electronic properties (Fessenden & Schuler, 1963).
Chemical Reactions and Transition States : The compound plays a role in reactions like the retro-Diels-Alder reaction of cyclohexene to form ethylene and butadiene, revealing insights into the nature of the transition state and isotope effects (Dewar et al., 1978).
Building Blocks in Synthesis : 1,4-Cyclohexadiene derivatives are accessible through transition-metal-catalyzed Diels-Alder reactions, serving as valuable building blocks for further transformations and synthesis of arene derivatives (Hilt, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-ethylcyclohexa-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQJLFYISQDJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173585 | |
| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1,4-cyclohexadiene | |
CAS RN |
19841-74-8 | |
| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19841-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



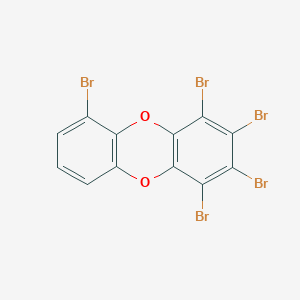
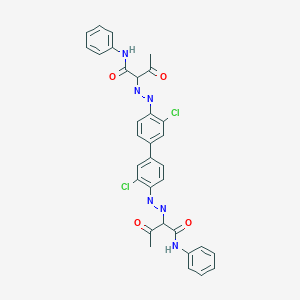
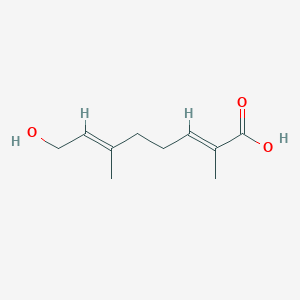
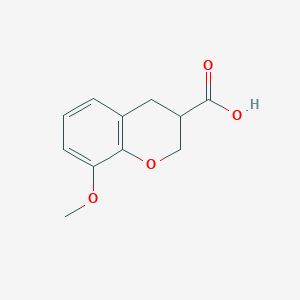
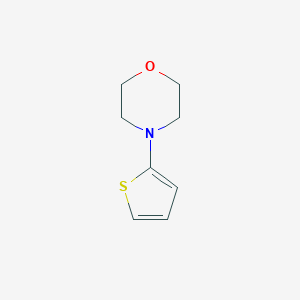
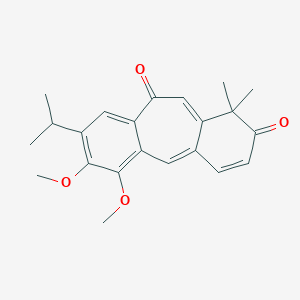

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)
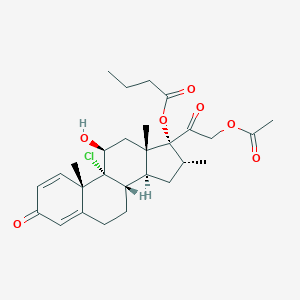
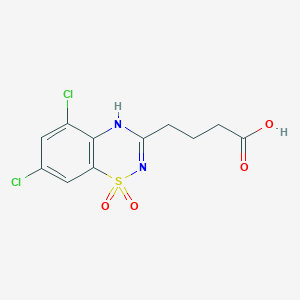
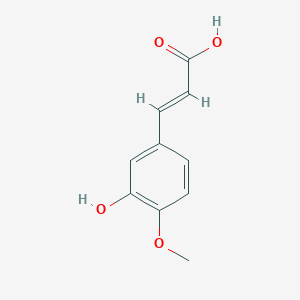
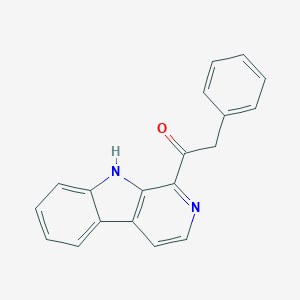
![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)
![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)